![molecular formula C13H16N4O2 B12606331 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione CAS No. 647024-00-8](/img/structure/B12606331.png)
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group at position 3 and a hydrazinyl group at position 6, linked to a phenylethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One efficient method is the interaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This reaction proceeds through a tandem Knoevenagel–Michael process, which is known for its high atom economy and operational simplicity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of 3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific pathways, leading to desired biological effects. For example, it may inhibit the NF-kB inflammatory pathway, thereby reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrano[2,3-d]pyrimidine-2,4-dione derivatives: These compounds share a similar pyrimidine core and have been studied for their antitumor activity.
Imidazole derivatives: These compounds also contain a heterocyclic ring and are used in various applications, including pharmaceuticals and agrochemicals.
Uniqueness
3-Methyl-6-[1-(2-phenylethyl)hydrazinyl]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
647024-00-8 |
|---|---|
Molekularformel |
C13H16N4O2 |
Molekulargewicht |
260.29 g/mol |
IUPAC-Name |
6-[amino(2-phenylethyl)amino]-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H16N4O2/c1-16-12(18)9-11(15-13(16)19)17(14)8-7-10-5-3-2-4-6-10/h2-6,9H,7-8,14H2,1H3,(H,15,19) |
InChI-Schlüssel |
VPTLQPXHPGMCSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=C(NC1=O)N(CCC2=CC=CC=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Ethyl-N'-[3-(ethylamino)-1,2,4-thiadiazol-5-yl]thiourea](/img/structure/B12606254.png)
![2-[2-(3-Chloro-5-fluorophenyl)ethenyl]-3-nitrobenzoic acid](/img/structure/B12606256.png)
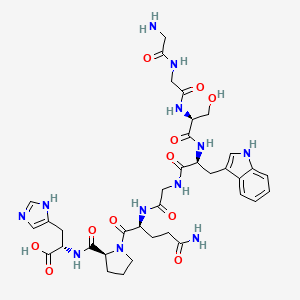
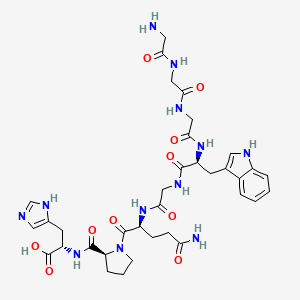

![3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl](/img/structure/B12606296.png)
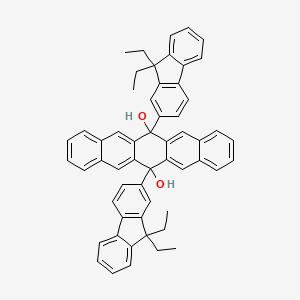
![3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene](/img/structure/B12606310.png)

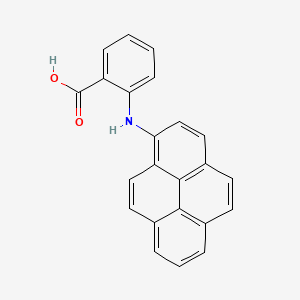
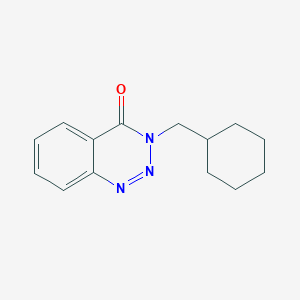
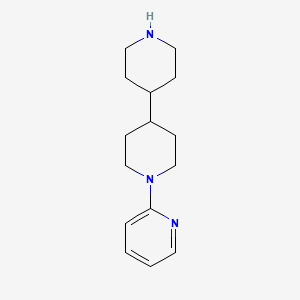
![1-{4-[9,9-Dimethyl-7-(pyren-1-YL)-9H-fluoren-2-YL]phenyl}pyrene](/img/structure/B12606345.png)
![2-(3,5-Dimethoxyphenoxy)-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B12606354.png)
